
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)-3-(3,4-dihydro-2H-chinolin-1-ylsulfonyl)benzamid: ist eine komplexe organische Verbindung, die zur Klasse der Sulfonylbenzamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Cyanophenylgruppe, einer Dihydrochinolin-Einheit und einer Sulfonylbenzamid-Struktur aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Cyanophenyl)-3-(3,4-dihydro-2H-chinolin-1-ylsulfonyl)benzamid umfasst typischerweise mehrere Schritte, darunter die Bildung des Chinolinrings, Sulfonierung und Amidbindungsbildung. Ein gängiger Syntheseweg kann Folgendes beinhalten:
Bildung des Chinolinrings: Dies kann durch die Pfitzinger-Reaktion erreicht werden, bei der ein Isatin mit einem aromatischen Aldehyd in Gegenwart einer Base reagiert.
Sulfonierung: Das Chinolinderivat wird dann mit einem Sulfonylchlorid in Gegenwart einer Base wie Pyridin sulfoniert.
Amidbindungsbildung: Der letzte Schritt beinhaltet die Reaktion des sulfonierten Chinolins mit 4-Cyanobenzoesäure oder deren Derivaten in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(4-Cyanophenyl)-3-(3,4-dihydro-2H-chinolin-1-ylsulfonyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie Thionylchlorid für die elektrophile Substitution.
Hauptprodukte gebildet
Oxidation: Bildung von Chinolin-N-Oxid-Derivaten.
Reduktion: Bildung von reduzierten Chinolin-Derivaten.
Substitution: Bildung von halogenierten oder alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanophenyl)-3-(3,4-dihydro-2H-chinolin-1-ylsulfonyl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften untersucht.
Medizin: Auf seine möglichen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten erforscht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Cyanophenyl)-3-(3,4-dihydro-2H-chinolin-1-ylsulfonyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu gehören möglicherweise:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme durch Bindung an ihre aktiven Zentren hemmen.
Rezeptorbindung: Sie kann mit Zellrezeptoren interagieren und Signaltransduktionswege modulieren.
DNA-Interkalation: Die Verbindung kann sich in die DNA interkalieren und so die Genexpression und die Zellfunktion beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Cyanophenyl)-3-(3,4-dihydro-2H-chinolin-1-ylsulfonyl)acetamid
- N-(4-Cyanophenyl)-3-(3,4-dihydro-2H-chinolin-1-ylsulfonyl)propionamid
Einzigartigkeit
N-(4-Cyanophenyl)-3-(3,4-dihydro-2H-chinolin-1-ylsulfonyl)benzamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die besondere chemische Eigenschaften und biologische Aktivitäten verleihen. Seine Struktur ermöglicht vielseitige chemische Modifikationen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C23H19N3O3S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
InChI |
InChI=1S/C23H19N3O3S/c24-16-17-10-12-20(13-11-17)25-23(27)19-6-3-8-21(15-19)30(28,29)26-14-4-7-18-5-1-2-9-22(18)26/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) |
InChI-Schlüssel |
QWPDOAPBJDUXDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)
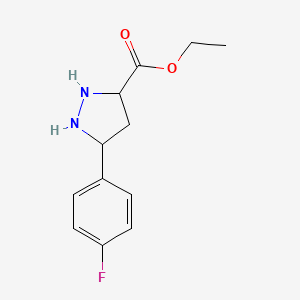

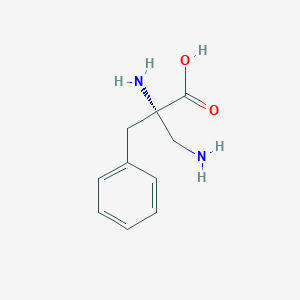
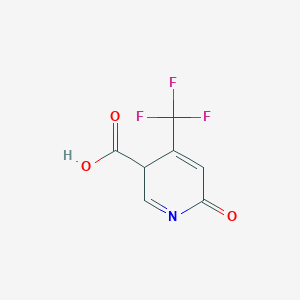
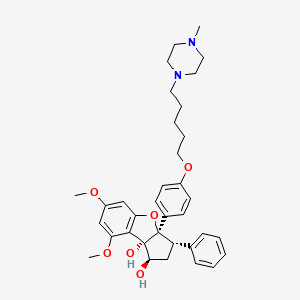
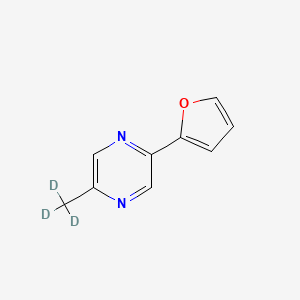
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
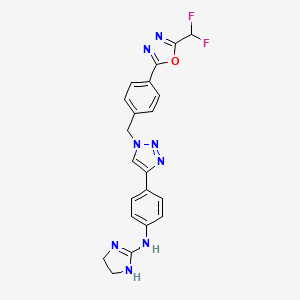
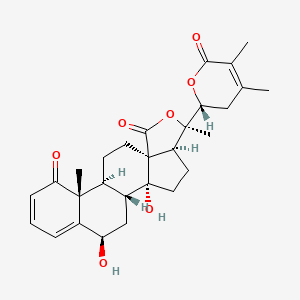

![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)
